molecular formula C12H18N2O3S B8135477 Tolbutamide-d9

Tolbutamide-d9

Cat. No.: B8135477
M. Wt: 279.41 g/mol
InChI Key: JLRGJRBPOGGCBT-ZYWCKPJZSA-N
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Preparation Methods

The synthesis of tolbutamide-d9 involves the deuteration of tolbutamide. The general synthetic route for tolbutamide includes the following steps :

    Synthesis of p-toluenesulfonyl chloride: Toluene is sulfonated using concentrated sulfuric acid and iodine as a catalyst. The reaction mixture is neutralized, and p-toluenesulfonyl chloride is isolated.

    Formation of p-toluenesulfonamide:

    p-Toluenesulfonyl chloride reacts with ammonium carbonate to form p-toluenesulfonamide.

    Synthesis of ethyl p-toluenesulfonyl carbamate:

    p-Toluenesulfonamide reacts with ethyl chloroformate and anhydrous potassium carbonate in dry acetone.

    Formation of tolbutamide: The carbamate derivative reacts with butylamine in hot toluene to form tolbutamide.

For this compound, the deuteration process involves replacing the hydrogen atoms in the butylamine and other intermediates with deuterium .

Chemical Reactions Analysis

Tolbutamide-d9, like tolbutamide, undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Tolbutamide-d9, like tolbutamide, exerts its effects by stimulating the release of insulin from the pancreatic beta cells. It binds to the sulfonylurea receptor 1 (SUR1) on the ATP-sensitive potassium channels (K_ATP channels) in the pancreatic beta cells. This binding inhibits the potassium efflux, leading to cell depolarization and subsequent calcium influx, which triggers insulin secretion . The increased insulin levels help lower blood glucose levels in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)/i1D3,3D2,4D2,9D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRGJRBPOGGCBT-ZYWCKPJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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